molecular formula C29H33ClO6 B8230734 (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione CAS No. 571186-61-3

(11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione

Cat. No. B8230734
M. Wt: 513.0 g/mol
InChI Key: WNAZHDOSLIXHIM-KGWLDMEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C29H33ClO6 and its molecular weight is 513.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include protection of hydroxyl groups, selective chlorination, and coupling reactions.

Starting Materials
Pregna-1,4-diene-3,20-dione, 4-(Chloromethyl)benzoic acid, Triethylamine, Methanol, Acetic anhydride, Pyridine, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Chloroform, Methylene chloride

Reaction
Step 1: Protection of hydroxyl groups in pregna-1,4-diene-3,20-dione using acetic anhydride and pyridine to form 11-acetoxy-17-hydroxy-pregna-1,4-diene-3,20-dione, Step 2: Selective chlorination of 4-(Chloromethyl)benzoic acid using thionyl chloride and methylene chloride to form 4-(Chloromethyl)benzoyl chloride, Step 3: Coupling of 11-acetoxy-17-hydroxy-pregna-1,4-diene-3,20-dione and 4-(Chloromethyl)benzoyl chloride using triethylamine and methanol to form (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione, Step 4: Deprotection of acetoxy group using sodium hydroxide and methanol to obtain the final product

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(chloromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClO6/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-36-26(34)18-5-3-17(15-30)4-6-18/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAZHDOSLIXHIM-KGWLDMEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CCl)O)CCC5=CC(=O)C=CC35C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CCl)O)CCC5=CC(=O)C=C[C@]35C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131940
Record name (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate

CAS RN

571186-61-3
Record name (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571186-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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